2-Thiocytosine

Catalog No.
S1538087
CAS No.
139424-18-3
M.F
C4H5N3S
M. Wt
127.17 g/mol
Availability
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2-Thiocytosine

CAS Number

139424-18-3

Product Name

2-Thiocytosine

IUPAC Name

6-amino-1H-pyrimidine-2-thione

Molecular Formula

C4H5N3S

Molecular Weight

127.17 g/mol

InChI

InChI=1S/C4H5N3S/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8)

InChI Key

DCPSTSVLRXOYGS-UHFFFAOYSA-N

SMILES

C1=C(NC(=S)N=C1)N

Synonyms

2-Pyrimidinethiol, 1,6-dihydro-6-imino- (9CI)

Canonical SMILES

C1=CN=C(N=C1N)S

Isomeric SMILES

C1=CN=C(N=C1N)S

The exact mass of the compound 2-Thiocytosine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 211571. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

One of the primary interests in studying 2-thiocytosine lies in understanding how solvation effects influence its photochemistry. Quantum-chemical simulations reveal that when exposed to light, 2-thiocytosine undergoes specific radiationless deactivation channels in aqueous environments. These channels involve interactions between explicit water molecules and the thiocarbonyl group, potentially leading to water-chromophore electron transfer (WCET) . Additionally, this process might result in electron-driven proton transfer (EDPT), forming hydroxyl radicals that can engage in photohydration or deamination reactions .

Another aspect of its chemistry involves its behavior during electro-reduction processes. When combined with ionic surfactants like CTAB (cetyltrimethylammonium bromide) or SDS (sodium dodecyl sulfate), 2-thiocytosine forms mixed adsorption layers that significantly alter the kinetics of Bi(III) ions electro-reduction. Specifically, CTAB enhances the reversibility and increases the standard rate constants of the electro-reduction process, whereas SDS exhibits inhibitory effects by blocking the electrode surface .

Biological Activity

Despite being less commonly discussed than natural nucleobases, 2-thiocytosine shows intriguing biological activities. One notable observation is its ability to form stable radicals upon X-ray irradiation. Electron loss radicals associated with thiocytosine molecules are enhanced significantly in concentrations relative to the parent cytosine molecule, suggesting long-range hole transfer mechanisms through stacked bases. This property makes it useful for studying radiation-induced damage in DNA systems .

While direct synthesis details are not extensively documented in literature, general approaches to synthesizing modified nucleobases often involve multi-step organic syntheses. Common strategies include starting from known intermediates derived from pyrimidine rings followed by selective substitutions. Given the complexity of introducing sulfur into aromatic rings without disrupting their planarity and stability, precise conditions are critical for successful synthesis .

Given its unique properties, particularly in altering photochemical behaviors and participating in redox reactions, 2-thiocytosine finds applications in several fields:

  • Photochemistry Research: Understanding the solvation effects on 2-thiocytosine provides insights into how environmental factors influence the deactivation channels of excited states, which is crucial for developing novel photocatalysts or sensors .
  • Electro-Chemistry: Mixed adsorption layers composed of 2-thiocytosine and surfactants offer tunable catalysts for bi-metallic ion reductions, making them valuable in electrochemical devices and fuel cells .
  • Radicals Study: As a model compound for generating stable radicals, it aids in elucidating radiation-induced damages in biomolecules, contributing to radiobiology and cancer treatment research .

Interactions of 2-thiocytosine with various species have been explored:

  • Water Interactions: Explicit water molecules play a pivotal role in modulating its photochemical pathways through WCET and EDPT processes .
  • Surfactant Interactions: Mixing with surfactants alters its catalytic activity in electro-reductions, demonstrating dynamic control over redox processes .
  • DNA/RNA Analogues: Comparisons with canonical nucleobases highlight structural and functional differences, emphasizing its utility as a probe in nucleotide biology .

Similar Compounds: Comparison

Several sulfur-modified nucleobases exhibit comparable yet distinct characteristics:

  • Thiouracils: Derivatives like 2-thiouracil display altered relaxation and intersystem crossing mechanisms, showcasing diverse deactivation pathways .
  • Thiotimidines: Compounds such as 4-thiothymidine demonstrate room temperature phosphorescence and ultra-fast spin crossover phenomena, indicating versatile optical properties .
  • Thioguanines: Modified guanine derivatives efficiently populate triplet states, enhancing their potential as photodynamic therapy agents .

These comparisons underscore the unique aspects of each sulfur-containing nucleobase, reflecting the varied implications they hold across biochemistry and materials science.

By integrating findings from diverse sources, we gain comprehensive insight into the multifaceted nature of 2-thiocytosine, positioning it as a valuable tool in advancing our knowledge of nucleotide modifications and their roles in biological systems.

XLogP3

0.3

Other CAS

333-49-3

Wikipedia

2-Thiocytosine

General Manufacturing Information

2(1H)-Pyrimidinethione, 6-amino-: INACTIVE

Dates

Last modified: 07-17-2023
Xu et al. A prebiotically plausible synthesis of pyrimidine beta-ribonucleosides and their phosphate derivatives involving photoanomerization. Nature Chemistry, doi: 10.1038/nchem.2664, published online 21 November 2016
Xu et al. Prebiotic phosphorylation of 2-thiouridine provides either nucleotides or DNA building blocks via photoreduction. Nature Chemistry, doi: 10.1038/s41557-019-0225-x, published online 1 April 2019

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